molecular formula C13H7Cl2F3N2O B5417058 6-[2-(2,4-dichlorophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone

6-[2-(2,4-dichlorophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone

Cat. No. B5417058
M. Wt: 335.10 g/mol
InChI Key: MMOUYBCDJMEUFG-DUXPYHPUSA-N
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Description

The compound “6-[2-(2,4-dichlorophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone” is a pyrimidinone derivative. Pyrimidinones are a type of chemical compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The specific compound you mentioned also contains a vinyl group attached to a dichlorophenyl group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a vinyl group, a dichlorophenyl group, and a trifluoromethyl group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the reactive groups present in the molecule, such as the vinyl group and the pyrimidinone ring . The exact reactions would depend on the conditions and the other reactants present.

properties

IUPAC Name

4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O/c14-8-3-1-7(10(15)5-8)2-4-9-6-11(13(16,17)18)20-12(21)19-9/h1-6H,(H,19,20,21)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOUYBCDJMEUFG-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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